molecular formula C8H14 B13949935 1,1,2,2-Tetramethyl-3-methylenecyclopropane CAS No. 54376-39-5

1,1,2,2-Tetramethyl-3-methylenecyclopropane

Cat. No.: B13949935
CAS No.: 54376-39-5
M. Wt: 110.20 g/mol
InChI Key: GUKKNVZJTXTEBF-UHFFFAOYSA-N
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Description

1-Methylene-2,2,3,3-tetramethylcyclopropane is an organic compound with the molecular formula C8H14. It is a cyclopropane derivative characterized by the presence of a methylene group and four methyl groups attached to the cyclopropane ring.

Preparation Methods

The synthesis of 1-Methylene-2,2,3,3-tetramethylcyclopropane typically involves the following steps:

Chemical Reactions Analysis

1-Methylene-2,2,3,3-tetramethylcyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The methylene group in 1-Methylene-2,2,3,3-tetramethylcyclopropane can undergo nucleophilic substitution reactions with reagents such as halogens or alkyl halides, forming substituted cyclopropane derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens).

Scientific Research Applications

1-Methylene-2,2,3,3-tetramethylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methylene-2,2,3,3-tetramethylcyclopropane exerts its effects involves interactions with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways, metabolic processes, and gene expression, leading to various biological effects.

Comparison with Similar Compounds

1-Methylene-2,2,3,3-tetramethylcyclopropane can be compared with other cyclopropane derivatives:

Properties

IUPAC Name

1,1,2,2-tetramethyl-3-methylidenecyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-6-7(2,3)8(6,4)5/h1H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKKNVZJTXTEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)C1(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10969477
Record name Tetramethyl(methylidene)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54376-39-5
Record name Cyclopropane, tetramethylmethylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054376395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethyl(methylidene)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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